molecular formula C6H12OSi B1585590 Silane, trimethyl(2-propynyloxy)- CAS No. 5582-62-7

Silane, trimethyl(2-propynyloxy)-

Cat. No.: B1585590
CAS No.: 5582-62-7
M. Wt: 128.24 g/mol
InChI Key: ZZRPJWCNCLSOLR-UHFFFAOYSA-N
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Description

Silane, trimethyl(2-propynyloxy)- is a useful research compound. Its molecular formula is C6H12OSi and its molecular weight is 128.24 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, trimethyl(2-propynyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, trimethyl(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Propargyloxytrimethylsilane: plays a significant role in biochemical reactions due to its ability to act as a silylated acetylenic monomer . It is utilized in the synthesis of polytrialkylsiloxy-substituted macromolecules . The compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been reported to undergo polymerization in the presence of combined catalysts such as iron (III) propanoate and triethylaluminium . These interactions highlight the compound’s potential in creating novel biochemical pathways and products.

Cellular Effects

The effects of Propargyloxytrimethylsilane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting the overall cellular response. Additionally, its role in the synthesis of complex molecules can impact cellular metabolism by altering the availability of key metabolic intermediates.

Molecular Mechanism

At the molecular level, Propargyloxytrimethylsilane exerts its effects through binding interactions with biomolecules . The compound can act as a propargylation agent, introducing propargyl groups into target molecules . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound’s ability to participate in polymerization reactions suggests that it can influence the structural properties of biomolecules, thereby affecting their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyloxytrimethylsilane can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive, reacting slowly with water . This sensitivity can impact its long-term stability and effectiveness in biochemical experiments. Studies have shown that the compound’s activity can decrease over time, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of Propargyloxytrimethylsilane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating specific biochemical reactions . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

Propargyloxytrimethylsilane: is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux . The compound’s role as a propargylation agent allows it to modify key metabolic intermediates, thereby affecting the overall metabolic balance. Additionally, its interactions with specific enzymes can lead to changes in metabolite levels, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, Propargyloxytrimethylsilane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to bind to specific proteins also influences its accumulation and distribution within the cell.

Subcellular Localization

The subcellular localization of Propargyloxytrimethylsilane is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can participate in biochemical reactions and influence cellular processes.

Properties

IUPAC Name

trimethyl(prop-2-ynoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRPJWCNCLSOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063956
Record name Trimethyl(2-propynyloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5582-62-7
Record name Trimethyl(2-propyn-1-yloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5582-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethyl(2-propyn-1-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl(2-propyn-1-yloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyl(2-propynyloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(2-propynyloxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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